molecular formula C12H16N3O3PS2 B1666443 Azinphos-ethyl CAS No. 2642-71-9

Azinphos-ethyl

Cat. No. B1666443
CAS RN: 2642-71-9
M. Wt: 345.4 g/mol
InChI Key: RQVGAIADHNPSME-UHFFFAOYSA-N
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Description

Azinphos-ethyl is an organophosphate insecticide used to control sucking and chewing pests . It belongs to the organophosphorus family of insecticides . It is a broad-spectrum insecticide and is very toxic to mammals .


Synthesis Analysis

Azinphos-ethyl can be analyzed using the QuEChERS method, a diffused analytical procedure for preparing samples of fruits and vegetables while performing a multi-residues pesticides analysis in combination with GC-MS and LC-MS systems .


Molecular Structure Analysis

The molecular formula of Azinphos-ethyl is C12H16N3O3PS2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Azinphos-ethyl may behave similarly to Azinphos Methyl. At elevated temperatures, it will decompose generating toxic gases . It can be analyzed using structure selective MS/MS detection for the quantitation of pesticides residues using multiple reaction monitoring methods (MRM) in fruits and vegetables .


Physical And Chemical Properties Analysis

Azinphos-ethyl is a colorless crystal . It has a low aqueous solubility, is relatively volatile, and is not expected to leach to groundwater . It may be moderately persistent in some soil systems but is not expected to be persistent in water .

Scientific Research Applications

Electrochemical Detection

Azinphos-ethyl's electrochemical properties have been studied using techniques like cyclic voltammetry and adsorptive stripping voltammetry. These studies are crucial for understanding how to detect and quantify this compound in various environments, such as soil and water. For instance, Erdoğdu (2008) demonstrated the use of differential pulse voltammetry for detecting Azinphos-ethyl in soil, tap water, and treated wastewater, highlighting its adsorption at the mercury electrode and establishing a detection limit of 5.42 × 10−9 M (Erdoğdu, 2008).

Fluorimetric Detection

Sensitive detection methods using fluorimetry have been developed for Azinphos-ethyl. Kamel (2020) utilized a Eu-Bathophenanthroline probe to detect trace amounts of Azinphos-ethyl, achieving detection limits as low as 1.80 µmol L−1. This method is based on the fluorescence change of the probe upon the addition of Azinphos-ethyl, indicating its potential for sensitive detection in various samples (Kamel, 2020).

Impact on Aquatic Life

The effects of Azinphos-methyl, a compound closely related to Azinphos-ethyl, on aquatic life have been explored. Kristoff et al. (2008) studied its impact on organisms like Lumbriculus variegatus and Biomphalaria glabrata, focusing on the enzymatic and non-enzymatic antioxidant defenses. This research is vital for understanding the ecological impact of such compounds on freshwater invertebrates and their antioxidant responses (Kristoff, Verrengia Guerrero, & Cochón, 2008).

Pesticide Resistance in Insects

The development of resistance to Azinphos-methyl among insects, specifically in Cydia pomonella, has been documented. Soleño et al. (2008) observed significant differences in LD(95) values between populations exposed to different insecticide pressures, highlighting the role of esterases in developing tolerance to this insecticide (Soleño, Anguiano, D'Angelo, Cichón, Fernández, & Montagna, 2008).

Extraction and Determination Techniques

Innovative methods for extracting and determining Azinphos-ethyl have been developed. For example, Ghoraba, Aibaghi, and Soleymanpour (2018) combined ultrasound-assisted dispersive liquid-liquid microextraction with ion mobility spectrometry for efficient detection in various samples like water, soil, and food. This represents an advancement in the analytical performance of detection methods (Ghoraba, Aibaghi, & Soleymanpour, 2018).

Safety And Hazards

Azinphos-ethyl is extremely potent as a systemic toxicant via ingestion, inhalation, and skin contact. It may cause death or permanent injury after very short exposure to small quantities . When heated to decomposition, it emits very toxic fumes of sulfur, phosphorus, and nitrogen oxides .

properties

IUPAC Name

3-(diethoxyphosphinothioylsulfanylmethyl)-1,2,3-benzotriazin-4-one
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InChI

InChI=1S/C12H16N3O3PS2/c1-3-17-19(20,18-4-2)21-9-15-12(16)10-7-5-6-8-11(10)13-14-15/h5-8H,3-4,9H2,1-2H3
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InChI Key

RQVGAIADHNPSME-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)SCN1C(=O)C2=CC=CC=C2N=N1
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Molecular Formula

C12H16N3O3PS2
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DSSTOX Substance ID

DTXSID5037498
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Molecular Weight

345.4 g/mol
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Physical Description

Azinphos-ethyl appears as colorless crystals. Used as a non-systemic insecticide with good ovicidal properties and long persistence. Used on cotton, citrus, vegetables, potatoes, tobacco, rice, and cereals to control caterpillars, beetles, aphids, spiders and many other insects. Not registered for use in the U.S. (EPA, 1998), Colorless solid; [HSDB] Colorless crystalline solid; [MSDSonline]
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Boiling Point

232 °F at 0.001 mmHg (EPA, 1998), BP: 111 °C at 0.001 mm Hg
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Solubility

SOL IN ORG SOLVENTS EXCEPT PETROLEUM ETHER AND ALIPHATIC HYDROCARBONS, At 20 °C: n-hexane, 2-5 g/L; isopropanol, 20-50 g/L; dichloromethane, >1,000 g/L; toluene, >1,000 g/L, Soluble in 2-propanol., In water, 10.5 mg/L at 20 °C
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Density

1.284 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.284 c/cu cm at 20 °C
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Vapor Pressure

2.2e-07 mmHg at 68 °F (EPA, 1998), 0.0000024 [mmHg], 0.32 mPa /2.4X10-6 mm Hg/ at 20 °C
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Mechanism of Action

Azinphos-ethyl inhibits acetylcholinesterase activity in plasma, erythrocyte, brain and submaxillary gland and a series of low doses causes the plasma activity of rats and dogs to fall rapidly to a stable level while erythrocyte acetylcholinesterase tends to fall more gradually over a longer period., Organophosphates and their potent sulfoxidation ('-oxon') derivatives inhibit the enzyme acetylcholinesterase, allowing the accumulation of excessive acetylcholine at muscarinic receptors (cholinergic effector cells), at nicotinic receptors (skeletal neuromuscular junctions and autonomic ganglia), and in the central nervous system. Permanent damage to the acetylcholinesterase enzyme ('aging') may occur after a variable delay unless antidotal treatment with enzyme reactivator is given., Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/, The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/
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Product Name

Azinphos-ethyl

Color/Form

Colorless needles, Needles

CAS RN

2642-71-9
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Melting Point

127 °F (EPA, 1998), 53 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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